Mogroside II-A2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

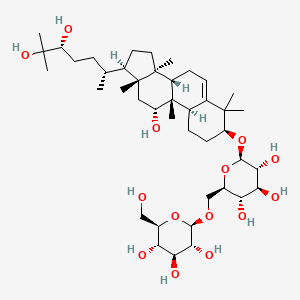

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWMGMTBGDBFT-NUTXKJHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mogroside II-A2: A Technical Guide to Its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside found as a minor component in the fruit of Siraitia grosvenorii (Swingle), commonly known as monk fruit or Luo Han Guo. While much of the research on monk fruit has focused on the major sweet-tasting component, Mogroside V, the minor mogrosides are gaining interest for their potential biological activities. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities.

Natural Source and Abundance

The sole natural source of this compound is the fruit of Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family native to Southern China[1]. The fruit is renowned for its intense sweetness, which is primarily attributed to a mixture of mogrosides.

Mogroside V is the most abundant of these compounds, while this compound is present in much smaller quantities. Quantitative analysis of a commercial mogroside extract has shown the content of this compound to be approximately 0.32 ± 0.14 grams per 100 grams of the extract. This highlights its status as a minor constituent.

Table 1: Quantitative Data of this compound in Mogroside Extract

| Compound | Concentration ( g/100g of extract) |

| This compound | 0.32 ± 0.14 |

Isolation and Purification of this compound

Experimental Protocol: Isolation of this compound

1. Extraction of Crude Mogrosides:

-

Materials: Dried and powdered Siraitia grosvenorii fruit, 80% aqueous methanol.

-

Procedure:

-

Macerate the powdered fruit material with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction three times at room temperature, each for 24 hours, to ensure maximum yield of mogrosides.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

2. Macroporous Resin Column Chromatography (Initial Purification):

-

Materials: Crude mogroside extract, macroporous adsorbent resin (e.g., D101), deionized water, and ethanol.

-

Procedure:

-

Dissolve the crude extract in deionized water and apply it to a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the mogrosides with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions rich in total mogrosides.

-

Combine the mogroside-rich fractions and evaporate the solvent to yield a total mogroside extract.

-

3. Preparative High-Performance Liquid Chromatography (p-HPLC) for Isolation of this compound:

-

Materials: Total mogroside extract, HPLC-grade acetonitrile, and water.

-

Instrumentation: A preparative HPLC system equipped with a C18 column.

-

Procedure:

-

Dissolve the total mogroside extract in the mobile phase.

-

Perform chromatographic separation using a gradient elution with acetonitrile and water. A typical gradient might start with a low concentration of acetonitrile and gradually increase to elute compounds with increasing hydrophobicity.

-

Monitor the elution profile at a suitable wavelength (e.g., 203 nm).

-

Collect fractions corresponding to the peak of this compound. The identity and purity of the collected fractions should be confirmed by analytical HPLC and spectroscopic methods.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

-

Experimental Workflow

Structural Characterization

The definitive identification of isolated this compound requires comprehensive spectroscopic analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HSQC, HMBC), is crucial for elucidating the complete chemical structure and stereochemistry of the molecule. Complete 1H and 13C NMR assignments for this compound have been published, providing a reference for structural confirmation.

Biological Activities and Signaling Pathways

Research on the specific biological activities of this compound is limited. However, studies on total mogroside extracts and other minor mogrosides suggest potential therapeutic effects. Mogrosides, in general, are known to exhibit antioxidant, anti-diabetic, and anti-inflammatory properties.

While a specific signaling pathway for this compound has not been elucidated, research on a closely related minor mogroside, Mogroside IIE, has shown that it can inhibit the apoptotic pathway in cardiomyocytes. This suggests that minor mogrosides may have protective effects against cellular damage.

The general antioxidant mechanism of mogrosides is believed to involve the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress. Their anti-inflammatory effects may be mediated through the modulation of inflammatory signaling pathways, although the precise mechanisms are still under investigation.

Potential Signaling Pathway Involvement

Conclusion

This compound is a minor but potentially significant bioactive compound found in monk fruit. Its isolation requires a meticulous multi-step chromatographic process to separate it from the more abundant mogrosides. While research into its specific biological activities and mechanisms of action is still in its early stages, the known properties of other mogrosides suggest that this compound may possess valuable antioxidant, anti-inflammatory, and cytoprotective effects. Further investigation into this and other minor mogrosides is warranted to fully understand their therapeutic potential for drug development and scientific research.

References

Unveiling the Molecular Architecture of Mogroside II-A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Mogroside II-A2, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2][3] This document details the experimental methodologies employed for its isolation and the spectroscopic techniques utilized for its structural characterization, presenting key quantitative data in a clear, tabular format.

Isolation and Purification of this compound

This compound is naturally present in the extracts of Luo Han Guo.[1][4] The isolation process typically involves the extraction of the fruit's sweet components, followed by chromatographic separation to purify individual mogrosides.

Experimental Protocol: Isolation

A common method for isolating this compound involves the following steps:

-

Extraction: The dried fruit of Siraitia grosvenorii is powdered and extracted with a suitable solvent, such as a water-saturated n-butanol solution, to separate the glycosides from other plant materials.[5]

-

Preliminary Purification: The crude extract undergoes preliminary purification using techniques like solid-phase extraction to remove non-polar and highly polar impurities.

-

Chromatographic Separation: The enriched mogroside fraction is then subjected to repeated column chromatography. This may involve silica gel, reversed-phase C18, or other suitable stationary phases with a gradient elution system of solvents like chloroform-methanol or water-methanol to separate the different mogrosides.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), combined, and further purified by preparative HPLC to yield the pure compound.[4]

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound was elucidated primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of this compound.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Instrument: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is utilized.

-

Ionization Mode: The analysis is typically performed in negative ion mode ([M-H]⁻).

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z range to detect the molecular ion.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Calculated Value | Error (ppm) | Molecular Formula | Reference |

| [M-H]⁻ (m/z) | 799.4817 | 799.4844 | -3.4 | C₄₂H₇₁O₁₄ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are instrumental in piecing together the intricate structure of the mogrol aglycone and identifying the nature and linkage of the sugar moieties.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The purified this compound sample (typically 1-2 mg) is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD).[4]

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.[4]

-

Referencing: The ¹H and ¹³C NMR spectra are referenced to the residual solvent signals (e.g., CD₃OD at δH 3.30 ppm and δC 49.0 ppm).[4]

-

Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δc) | Position | Chemical Shift (δc) |

| 1 | 39.1 | 21 | 36.3 |

| 2 | 27.9 | 22 | 35.8 |

| 3 | 89.2 | 23 | 32.1 |

| 4 | 39.8 | 24 | 74.5 |

| 5 | 141.6 | 25 | 77.3 |

| 6 | 121.5 | 26 | 29.3 |

| 7 | 26.2 | 27 | 30.1 |

| 8 | 41.2 | 28 | 19.3 |

| 9 | 50.1 | 29 | 28.5 |

| 10 | 37.5 | 30 | 16.5 |

| 11 | 70.1 | Glc I | |

| 12 | 48.9 | 1' | 104.8 |

| 13 | 49.8 | 2' | 75.1 |

| 14 | 51.9 | 3' | 78.1 |

| 15 | 31.5 | 4' | 71.6 |

| 16 | 22.8 | 5' | 78.0 |

| 17 | 53.2 | 6' | 62.8 |

| 18 | 16.8 | Glc II | |

| 19 | 19.9 | 1'' | 105.2 |

| 20 | 36.3 | 2'' | 75.9 |

| 3'' | 78.3 | ||

| 4'' | 71.8 | ||

| 5'' | 78.0 | ||

| 6'' | 62.9 |

Data sourced from the IOSR Journal of Pharmacy, 2015.[4]

Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δH), Multiplicity (J in Hz) | Position | Chemical Shift (δH), Multiplicity (J in Hz) |

| 1 | 1.45, m; 1.05, m | 21 | 1.01, d (6.5) |

| 2 | 1.85, m; 1.65, m | 22 | 1.60, m; 1.40, m |

| 3 | 3.25, dd (11.5, 4.5) | 23 | 1.75, m; 1.55, m |

| 6 | 5.65, br s | 24 | 3.40, m |

| 7 | 2.10, m; 1.95, m | 26 | 1.25, s |

| 11 | 3.45, t (8.0) | 27 | 1.23, s |

| 12 | 1.70, m; 1.30, m | 28 | 0.85, s |

| 15 | 1.50, m; 1.25, m | 29 | 1.08, s |

| 16 | 1.90, m; 1.55, m | 30 | 0.90, s |

| 17 | 1.65, m | Glc I | |

| 18 | 0.95, s | 1' | 4.45, d (7.5) |

| 19 | 1.02, s | 2' | 3.20, m |

| 20 | 1.60, m | 3' | 3.35, m |

| 4' | 3.30, m | ||

| 5' | 3.25, m | ||

| 6' | 3.85, dd (12.0, 2.0); 3.65, dd (12.0, 5.5) | ||

| Glc II | |||

| 1'' | 4.55, d (7.5) | ||

| 2'' | 3.22, m | ||

| 3'' | 3.38, m | ||

| 4'' | 3.32, m | ||

| 5'' | 3.28, m | ||

| 6'' | 3.88, dd (12.0, 2.0); 3.68, dd (12.0, 5.5) |

Data sourced from the IOSR Journal of Pharmacy, 2015.[4]

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections in the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through systematic isolation and comprehensive spectroscopic analysis, its complete chemical architecture has been determined. This detailed understanding is fundamental for its application in the food and pharmaceutical industries, particularly in the development of non-caloric sweeteners and potentially as a scaffold for novel therapeutics. Mogrosides, including this compound, have been noted for their antioxidant, antidiabetic, and anticancer activities, making them a subject of ongoing research.[2][3]

References

- 1. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]

- 4. iosrphr.org [iosrphr.org]

- 5. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Mogroside II-A2 in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mogroside II-A2, a key intermediate in the production of the intensely sweet mogrosides found in the fruit of Siraitia grosvenorii (monk fruit). This document details the enzymatic steps, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

Overview of Mogroside Biosynthesis

Mogrosides are a class of triterpene glycosides derived from the cucurbitane skeleton. Their biosynthesis begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosylation reactions.[1] The core pathway involves five key enzyme families: squalene epoxidases (SQEs), triterpenoid synthases (specifically, cucurbitadienol synthase, CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2][3] These enzymes work in a coordinated fashion to produce the aglycone mogrol, which is then sequentially glycosylated to form a variety of mogrosides, each with a differing number of glucose units and sweetness profile.[2][4]

The Specific Pathway to this compound

This compound is a diglycoside of the mogrol aglycone, featuring two glucose moieties. Its formation is an intermediate step in the broader pathway leading to more complex and sweeter mogrosides like Mogroside V. The biosynthesis can be broken down into two major stages: the formation of the mogrol aglycone and its subsequent glycosylation.

Formation of the Mogrol Aglycone

The synthesis of mogrol is a multi-step process that modifies the initial cucurbitadienol skeleton.

-

From Squalene to Cucurbitadienol : The pathway is initiated from the common triterpenoid precursor, squalene. Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This is followed by the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid skeleton, cucurbitadienol, a reaction catalyzed by cucurbitadienol synthase (CS).[1]

-

Hydroxylation of Cucurbitadienol to Mogrol : The cucurbitadienol molecule undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes (CYP450s) and epoxide hydrolases (EPHs) to yield the aglycone, mogrol.[5][6] This involves hydroxylations at positions C-3, C-11, C-24, and C-25.[5] One of the key enzymes identified in this process is CYP87D18, which is responsible for the oxidation at the C-11 position.[5]

Glycosylation of Mogrol to this compound

Once mogrol is synthesized, it serves as the substrate for sequential glycosylation by UDP-glucosyltransferases (UGTs). This compound is characterized by the attachment of two glucose molecules at the C-3 hydroxyl group of mogrol.[7]

-

Formation of Mogroside I-E (Mogrol 3-O-glucoside) : The first glycosylation step involves the transfer of a glucose molecule from UDP-glucose to the C-3 hydroxyl group of mogrol. This reaction is catalyzed by a specific UGT, leading to the formation of Mogroside I-E.

-

Formation of this compound : A second glucose molecule is then added to the glucose moiety at the C-3 position of Mogroside I-E. This forms a diglycoside at this position, resulting in the final structure of this compound. While the specific UGT for this second step has not been definitively isolated for this compound, it is understood to be a member of the diverse UGT family present in S. grosvenorii.[8][9]

Below is a DOT script for the biosynthetic pathway of this compound.

Caption: Biosynthesis pathway of this compound.

Quantitative Data

This compound is generally found in low concentrations in S. grosvenorii fruit and is considered a transient intermediate.

| Compound | Concentration ( g/100g of Mogroside Extract) | Tissue/Condition | Reference |

| This compound | 0.32 ± 0.14 | Dried Fruit Extract | [10] |

| This compound | Lowest among measured mogrosides | Fresh Fruit | [11] |

| This compound | Disappears after 7 days of room temperature storage | Post-harvest Fresh Fruit | [11] |

| Mogroside V | 44.52 ± 1.33 | Dried Fruit Extract | [10] |

| 11-O-mogroside V | 7.34 ± 0.16 | Dried Fruit Extract | [10] |

| Mogroside VI | 4.58 ± 0.45 | Dried Fruit Extract | [10] |

| Mogroside IV | 0.97 ± 0.05 | Dried Fruit Extract | [10] |

| Mogroside III | 0.58 ± 0.03 | Dried Fruit Extract | [10] |

Experimental Protocols

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol describes the functional characterization of CYP450s and UGTs involved in mogroside biosynthesis by expressing them in a yeast system.

Caption: Workflow for heterologous expression.

Protocol:

-

Gene Cloning :

-

Extract total RNA from young S. grosvenorii fruit tissue.

-

Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Amplify the full-length coding sequence of the target gene (e.g., a candidate UGT) using gene-specific primers.

-

Clone the PCR product into a yeast expression vector, such as pESC-URA, which allows for galactose-inducible expression.

-

-

Yeast Transformation :

-

Transform the constructed plasmid into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate method.

-

Select positive transformants on synthetic complete medium lacking uracil (SC-Ura).

-

-

Protein Expression and Enzyme Assay :

-

Inoculate a single colony of the transformed yeast into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C.

-

Use this starter culture to inoculate 50 mL of SC-Ura medium with 2% galactose (to induce gene expression) to an OD600 of 0.4.

-

Grow the culture for 24-48 hours at 30°C.

-

For in vivo assays, add the substrate (e.g., mogrol for a UGT assay) to the culture medium.

-

Continue incubation for another 24-72 hours.

-

-

Metabolite Extraction and Analysis :

-

Centrifuge the yeast culture to separate the cells and the supernatant.

-

Extract mogrosides from the supernatant with an equal volume of n-butanol.

-

Evaporate the n-butanol layer to dryness and redissolve the residue in methanol for analysis.

-

Analyze the products by HPLC-MS/MS to identify the newly synthesized mogrosides.

-

Quantification of this compound by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of mogrosides from S. grosvenorii fruit powder.[12][13]

Protocol:

-

Sample Preparation and Extraction :

-

Freeze-dry fresh S. grosvenorii fruit and grind into a fine powder.

-

Weigh approximately 0.5 g of the dried powder into a centrifuge tube.

-

Add 25 mL of 80% methanol (v/v) in water.

-

Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.[12]

-

Centrifuge the mixture at 4000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.[12]

-

-

HPLC-MS/MS Analysis :

-

Chromatographic System : An Agilent 1260 Series LC system or equivalent.[12]

-

Column : Agilent Poroshell 120 SB C18 column (e.g., 100 mm × 2.1 mm, 2.7 µm).[14]

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution : A typical gradient might be: 0-3 min, 20-23% B; 3-18 min, 23-40% B; followed by a re-equilibration step.[14]

-

Flow Rate : 0.25 mL/min.[12]

-

Mass Spectrometry :

-

System : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode.[12]

-

Detection Mode : Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for this compound : Precursor ion [M-H]⁻ at m/z 800.9 and a suitable product ion for quantification.[15]

-

-

Quantification : Create a calibration curve using a certified standard of this compound. Calculate the concentration in the samples based on the peak area relative to the standard curve.

-

This guide provides a foundational understanding of the biosynthesis of this compound. Further research into the specific kinetics and expression patterns of the involved enzymes will continue to illuminate the intricate metabolic network that produces the valuable sweet compounds of Siraitia grosvenorii.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Mogroside - Wikipedia [en.wikipedia.org]

- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hnxb.org.cn [hnxb.org.cn]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. pjps.pk [pjps.pk]

- 14. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Mogroside II-A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a principal triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is a non-caloric sweetener with significant therapeutic potential. This document provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and analysis. Furthermore, it explores the compound's biological activities, with a focus on its role in modulating key signaling pathways implicated in various disease states. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white powder, and a member of the cucurbitane family of triterpenoid glycosides.[1] Its structural and physical characteristics are summarized below.

Structural and General Properties

| Property | Value | Reference(s) |

| Chemical Name | β-D-Glucopyranoside, (3β,9β,10α,11α,24R)-11,24,25-trihydroxy-9-methyl-19-norlanost-5-en-3-yl 6-O-β-D-glucopyranosyl | [2] |

| CAS Number | 88901-45-5 | [2] |

| Molecular Formula | C42H72O14 | [2] |

| Molecular Weight | 801.01 g/mol | [2] |

| Physical Description | Powder | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 914.2 ± 65.0 °C at 760 mmHg | [2] |

| Flash Point | 506.7 ± 34.3 °C | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1][3] |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | [3] |

Spectral Data

The complete ¹H and ¹³C NMR assignments for this compound have been determined in CD₃OD.[2] These data are crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (500 MHz, CD₃OD) [2]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 39.8 | 1.05, m; 1.85, m |

| 2 | 28.5 | 1.70, m; 2.05, m |

| 3 | 88.9 | 3.25, dd, 11.5, 4.5 |

| 4 | 39.8 | 2.25, m |

| 5 | 141.8 | - |

| 6 | 121.5 | 5.65, d, 5.5 |

| 7 | 26.5 | 2.15, m |

| 8 | 51.9 | 1.65, m |

| 9 | 51.2 | 1.60, m |

| 10 | 37.8 | - |

| 11 | 68.8 | 4.45, dd, 10.0, 5.0 |

| 12 | 48.9 | 1.50, m; 2.00, m |

| 13 | 47.8 | - |

| 14 | 52.8 | - |

| 15 | 32.8 | 1.45, m; 1.65, m |

| 16 | 28.8 | 1.80, m; 2.10, m |

| 17 | 52.8 | 1.55, m |

| 18 | 16.5 | 0.90, s |

| 19 | 19.5 | 0.85, s |

| 20 | 36.8 | 1.85, m |

| 21 | 18.8 | 0.95, d, 6.5 |

| 22 | 35.8 | 1.40, m; 1.60, m |

| 23 | 28.8 | 1.50, m; 1.70, m |

| 24 | 76.8 | 3.45, t, 6.5 |

| 25 | 71.8 | - |

| 26 | 29.8 | 1.20, s |

| 27 | 26.8 | 1.25, s |

| 28 | 29.8 | 1.00, s |

| 29 | 26.8 | 1.10, s |

| 30 | 22.8 | 1.15, s |

| Inner Glucosyl (C-3) | ||

| 1' | 104.8 | 4.40, d, 7.5 |

| 2' | 74.8 | 3.20, m |

| 3' | 77.8 | 3.35, m |

| 4' | 71.8 | 3.30, m |

| 5' | 77.8 | 3.30, m |

| 6' | 69.8 | 3.70, m; 3.90, m |

| Outer Glucosyl (C-6') | ||

| 1'' | 104.8 | 4.35, d, 7.5 |

| 2'' | 74.8 | 3.20, m |

| 3'' | 77.8 | 3.35, m |

| 4'' | 71.8 | 3.30, m |

| 5'' | 76.8 | 3.25, m |

| 6'' | 62.8 | 3.65, m; 3.85, m |

High-resolution mass spectrometry is a key technique for confirming the molecular formula of this compound.

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.[2]

-

Ionization Mode: Negative.[2]

-

Observed Ion: [M-H]⁻ at m/z 799.4817.[2]

-

Calculated Mass for C₄₂H₇₁O₁₄⁻: 799.4844.[2]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from Luo Han Guo extract.

2.1.1. Materials and Equipment

-

Luo Han Guo extract

-

Water (ultrapure)

-

Methanol

-

Acetonitrile

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 column

-

Rotary evaporator

-

Freeze dryer

2.1.2. Procedure

-

Extraction: The dried and powdered fruits of Siraitia grosvenorii are extracted with hot water. The aqueous extract is then filtered and concentrated under reduced pressure.

-

Macroporous Resin Chromatography: The concentrated extract is subjected to column chromatography using macroporous adsorbent resins to remove impurities and enrich the mogroside fraction. Elution is typically performed with a gradient of ethanol in water.

-

Preparative HPLC: The enriched mogroside fraction is further purified by preparative HPLC on a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase.

-

Fraction Collection and Identification: Fractions are collected and analyzed by analytical HPLC or TLC. Fractions containing pure this compound are pooled.

-

Final Purification: The pooled fractions are concentrated under reduced pressure to remove the organic solvent, and the aqueous solution is then freeze-dried to yield pure this compound as a white powder.

Caption: Workflow for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification of this compound in extracts and final products.

2.2.1. Instrumentation and Conditions

-

HPLC System: Agilent 1260 Series or equivalent.[4]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid).[4] A typical gradient elution can be used for separating multiple mogrosides. For isocratic elution of Mogroside V (a closely related compound), a ratio of 22:78 (v/v) acetonitrile:water has been reported.[5]

-

Detection: UV at 203 nm.[5]

-

Injection Volume: 10 µL.[5]

2.2.2. Sample Preparation

-

Accurately weigh the sample (e.g., dried extract).

-

Dissolve the sample in a suitable solvent (e.g., 80% methanol in water).

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Biological Activities and Signaling Pathways

Mogrosides, including this compound, have been reported to possess a range of biological activities, primarily antioxidant, antidiabetic, and anti-inflammatory effects.[2][6][7]

Antioxidant Activity

Mogroside extracts containing this compound have demonstrated considerable radical-scavenging capabilities.[8] The antioxidant mechanism is believed to involve the donation of a hydrogen atom to free radicals, thereby neutralizing them. In cellular models, mogrosides have been shown to reduce intracellular reactive oxygen species (ROS) levels and upregulate the expression of genes involved in glucose metabolism that may be suppressed by oxidative stress.[9]

Modulation of Signaling Pathways

The therapeutic effects of mogrosides are mediated through the modulation of key cellular signaling pathways.

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Mogroside-rich extracts have been shown to activate hepatic AMPK signaling.[10] This activation leads to the downregulation of genes involved in gluconeogenesis and lipogenesis, and the upregulation of genes associated with fatty acid oxidation.[10] The activation of AMPK is a key mechanism underlying the hypoglycemic and hypolipidemic effects of mogrosides.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. iosrphr.org [iosrphr.org]

- 3. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

Unraveling the In Vitro Mechanisms of Mogroside II-A2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogroside II-A2 is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). While the broader class of mogrosides has garnered significant attention for their potent sweetness and diverse pharmacological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects, specific in vitro mechanistic data for this compound remains limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known in vitro activities of the mogroside family, with a particular focus on the well-studied analogs Mogroside V and Mogroside IIE, to infer the potential mechanisms of action of this compound. This document also outlines relevant experimental protocols and proposes signaling pathways that likely contribute to the bioactivity of this class of compounds.

Introduction to this compound

This compound is a cucurbitane-type triterpenoid glycoside, sharing a common aglycone backbone, mogrol, with other mogrosides. These natural compounds are primarily recognized as non-caloric sweeteners. However, emerging research points towards their significant therapeutic potential.[1][2] The pharmacological activities of mogrosides are largely attributed to their antioxidant and anti-inflammatory properties.[1][3] While specific studies on this compound are sparse, the collective evidence from related mogrosides provides a strong foundation for investigating its in vitro mechanism of action.

Inferred In Vitro Mechanisms of Action

Based on studies of closely related mogrosides, the in vitro mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-Inflammatory Effects via NF-κB Signaling

The anti-inflammatory properties of mogrosides are well-documented and are largely attributed to the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[3] In various in vitro models, mogrosides have been shown to suppress the production of pro-inflammatory mediators.[3]

Proposed NF-κB Signaling Pathway for Mogrosides

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Metabolic Regulation and Antioxidant Effects via AMPK Signaling

Mogrosides have demonstrated the ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to a cascade of downstream effects, including the suppression of inflammatory responses and a reduction in oxidative stress.

Proposed AMPK Signaling Pathway for Mogrosides

References

The Pharmacokinetics and Metabolism of Mogroside II-A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2 is a triterpenoid glycoside and a key metabolite of the intensely sweet mogrosides, such as Mogroside V, found in the fruit of Siraitia grosvenorii (monk fruit). While direct pharmacokinetic studies on isolated this compound are limited, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) can be elucidated by examining its role as a metabolite of more abundant mogrosides. This technical guide synthesizes the available preclinical data to provide a detailed overview of the pharmacokinetics and metabolic fate of this compound.

Introduction

Mogrosides, the primary sweetening compounds in monk fruit, are a class of cucurbitane-type triterpenoid glycosides. They are recognized for their potential health benefits, including antioxidant, antidiabetic, and anti-inflammatory properties.[1][2][3] this compound is one of the deglycosylated metabolites of larger mogrosides, such as Mogroside V.[2] Understanding the pharmacokinetics of these metabolites is crucial, as they may represent the biologically active forms of the parent compounds within the body.

Metabolism

The metabolism of mogrosides is primarily carried out by the intestinal microbiota.[2][4] Larger mogrosides, like Mogroside V, undergo sequential deglycosylation, leading to the formation of smaller mogrosides, including this compound, and ultimately the aglycone, mogrol.[2]

An in vivo study in rats identified numerous metabolites of Mogroside V, with deglycosylation being a primary metabolic reaction.[4] The metabolic pathways for Mogroside V also include hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[4]

References

The Multifaceted Biological Activities of Cucurbitane Triterpenoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitane triterpenoid glycosides, a class of tetracyclic triterpenoid saponins, are predominantly found in plants of the Cucurbitaceae family, such as bitter melon (Momordica charantia), cucumber (Cucumis sativus), and monk fruit (Siraitia grosvenorii). These compounds are characterized by a unique cucurbitane skeleton and are well-recognized for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and antidiabetic properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to facilitate further research and drug development endeavors.

Core Biological Activities

Cucurbitane triterpenoid glycosides exhibit a broad spectrum of biological effects, with the most extensively studied being their anticancer, anti-inflammatory, and antidiabetic activities. These activities are attributed to the diverse chemical structures within this class, primarily represented by cucurbitacins and mogrosides.

Anticancer Activity

Cucurbitacins, a prominent group of cucurbitane triterpenoids, have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][4]

Table 1: Anticancer Activity of Cucurbitane Triterpenoids (IC50 values)

| Compound | Cancer Cell Line | IC50 Value (µM) | Duration of Treatment (h) | Reference |

| Cucurbitacin B | MCF-7 (Breast Cancer) | 4.12 | 48 | [1] |

| Cucurbitacin B | MDA-MB-231 (Breast Cancer) | 3.68 | 48 | [1] |

| Cucurbitacin B | KKU-213 (Cholangiocarcinoma) | 0.048 | 24 | [2] |

| Cucurbitacin B | KKU-214 (Cholangiocarcinoma) | 0.088 | 24 | [2] |

| Cucurbitacin I | ASPC-1 (Pancreatic Cancer) | 0.2726 | 72 | [3] |

| Cucurbitacin I | BXPC-3 (Pancreatic Cancer) | 0.3852 | 72 | [3] |

| Cucurbitacin IIb | HeLa (Cervical Cancer) | 7.3 | 24 | [4] |

| Cucurbitacin IIb | A549 (Lung Cancer) | 7.8 | 24 | [4] |

| Cucurbitacin E | HuT 78 (Cutaneous T-cell Lymphoma) | 17.38 | 48 | [5] |

| Cucurbitacin E | SeAx (Cutaneous T-cell Lymphoma) | 22.01 | 48 | [5] |

| Cucurbitacin I | HuT 78 (Cutaneous T-cell Lymphoma) | 13.36 | 48 | [5] |

| Cucurbitacin I | SeAx (Cutaneous T-cell Lymphoma) | 24.47 | 48 | [5] |

| Cucurbitacin C | PC-3 (Prostate Cancer) | 0.0196 | 48 | [6] |

| Cucurbitacin C | LNCaP (Prostate Cancer) | 0.1587 | 48 | [6] |

| Cucurbitacin C | HepG2 (Hepatoblastoma) | Not specified | 48 | [6] |

Anti-inflammatory Activity

Several cucurbitane triterpenoid glycosides have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways like the NF-κB pathway.[7]

Table 2: Anti-inflammatory Activity of Cucurbitane Triterpenoids

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Cucurbitacin E | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not explicitly stated, but showed inhibitory effect | [8] |

| Cucurbitacin E | Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay | Not explicitly stated, but showed selective inhibition | [8] |

Antidiabetic Activity

Mogrosides, primarily isolated from monk fruit, are well-known for their intense sweet taste and are increasingly recognized for their antidiabetic potential.[9][10][11] They have been shown to stimulate insulin secretion and inhibit enzymes involved in carbohydrate digestion, such as α-glucosidase.[9][10]

Table 3: Antidiabetic Activity of Cucurbitane Triterpenoid Glycosides

| Compound | Assay | Inhibitory Constant (Ki) / Effect | Reference |

| Mogroside V | α-Glucosidase Inhibition | 46.11 µM (Ki) | [10] |

| Mogroside V | Insulin Secretion | Stimulated insulin secretion in pancreatic beta cells | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of cucurbitane triterpenoid glycosides on the viability and proliferation of cancer cells.[12][13][14][15]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cucurbitane triterpenoid glycoside stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the cucurbitane triterpenoid glycoside in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Assay)

This protocol measures the inhibitory effect of cucurbitane triterpenoid glycosides on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19][20]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well microplate

-

Complete cell culture medium (DMEM)

-

Cucurbitane triterpenoid glycoside stock solution

-

Lipopolysaccharide (LPS) solution (1 µg/mL)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the cucurbitane triterpenoid glycoside for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

α-Glucosidase Inhibition Assay

This protocol determines the inhibitory activity of cucurbitane triterpenoid glycosides on the α-glucosidase enzyme, which is relevant to their antidiabetic potential.[21][22][23]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Cucurbitane triterpenoid glycoside stock solution

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the cucurbitane triterpenoid glycoside solution.

-

Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

-

Incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of Na₂CO₃ solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Acarbose can be used as a positive control.

-

Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

Anticancer Mechanism: Inhibition of the JAK/STAT Signaling Pathway

Cucurbitacins exert their anticancer effects, in part, by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[5][24][25][26] This pathway is often constitutively active in cancer cells and plays a critical role in cell proliferation, survival, and differentiation. Cucurbitacins can inhibit the phosphorylation of JAKs and STATs, thereby preventing the transcription of target genes involved in tumorigenesis.

Caption: Cucurbitacins inhibit the JAK/STAT signaling pathway.

Antidiabetic Mechanism: Activation of the AMPK Signaling Pathway

Mogrosides contribute to the antidiabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[27][28][29][30][31] AMPK is a key energy sensor that, when activated, promotes glucose uptake and utilization while inhibiting gluconeogenesis and lipid synthesis.

Caption: Mogrosides activate the AMPK signaling pathway.

Conclusion

Cucurbitane triterpenoid glycosides represent a promising class of natural compounds with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, and antidiabetic activities, coupled with their diverse mechanisms of action, make them attractive candidates for further investigation and development into novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to explore the multifaceted biological activities of these fascinating molecules. Further research is warranted to fully elucidate their structure-activity relationships, optimize their pharmacokinetic profiles, and translate their preclinical efficacy into clinical applications.

References

- 1. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scisoc.or.th [scisoc.or.th]

- 3. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin E Alleviates Colonic Barrier Function Impairment and Inflammation Response and Improves Microbial Composition on Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro α-glucosidase inhibitory assay [protocols.io]

- 22. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 30. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 31. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice. | Semantic Scholar [semanticscholar.org]

Mogroside II-A2: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2][3] While renowned for its potent sweetening properties, emerging research has highlighted the significant antioxidant and free radical scavenging activities of mogrosides as a chemical class.[4][5] This technical guide provides an in-depth overview of the antioxidant potential of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways and experimental workflows involved in its antioxidant action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Antioxidant and Free Radical Scavenging Properties

Mogrosides, including by extension this compound, exhibit notable antioxidant properties through their ability to neutralize a variety of reactive oxygen species (ROS).[6][7][8] Oxidative stress, a state characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The capacity of mogrosides to scavenge free radicals suggests their potential therapeutic application in mitigating oxidative damage.[9][10]

While specific quantitative data for purified this compound is limited in the currently available literature, studies on mogroside-rich extracts provide valuable insights into its potential efficacy. It is important to note that this compound is a component of these extracts, and its individual contribution to the overall antioxidant activity is yet to be fully elucidated.[11]

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant and free radical scavenging activities of a mogroside-rich extract from Siraitia grosvenorii. It is crucial to interpret this data with the understanding that it represents the activity of a complex mixture in which this compound is a constituent.[11]

Table 1: In Vitro Free Radical Scavenging Activity of Mogroside-Rich Extract (MGE) [11][12]

| Assay | Test Substance | IC50 (μg/mL) | Positive Control | Positive Control IC50 (μg/mL) |

| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |

| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Mogroside-Rich Extract (MGE) [11]

| Test Substance | ORAC Value (μmol TE/g) |

| MGE | 851.8 |

Cellular Antioxidant Mechanisms

In cellular systems, mogrosides have been demonstrated to reduce intracellular ROS levels.[13] One of the key mechanisms underlying the antioxidant effects of many natural compounds, including triterpenoids, is the activation of the Keap1-Nrf2 signaling pathway.[14][15][16] Studies suggest that mogrosides can activate the Keap1-Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[9][17]

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][18] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and cytoprotective proteins, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

The following diagram illustrates the proposed activation of the Keap1-Nrf2 pathway by mogrosides.

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant and free radical scavenging activities of compounds like this compound.

In Vitro Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a solution of a positive control, such as ascorbic acid or Trolox, in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions to each well.

-

Add the same volume of methanol to the blank wells and the positive control solution to their respective wells.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox) in the buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the this compound dilutions or positive control to each well.

-

Add the diluted ABTS•+ solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay.

-

Determine the IC50 value.

-

Cell-Based Assays

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Culture and Treatment:

-

Seed cells (e.g., HepG2, HaCaT) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce oxidative stress by adding a pro-oxidant agent (e.g., H₂O₂, tert-butyl hydroperoxide). Include a control group without the pro-oxidant.

-

-

Staining and Measurement:

-

Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS).

-

Load the cells with a DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the fluorescence intensity and express it as a percentage of the control group.

-

These assays measure the activity of key antioxidant enzymes in cell lysates.

-

Sample Preparation:

-

Culture and treat cells with this compound as described above.

-

Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.

-

Determine the protein concentration of the lysates for normalization.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

The reaction mixture typically contains the cell lysate, xanthine, xanthine oxidase, and the tetrazolium salt.

-

The formation of the colored formazan product is measured spectrophotometrically. The SOD activity is inversely proportional to the rate of formazan formation.

-

-

Catalase (CAT) Activity Assay:

-

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

The reaction is initiated by adding the cell lysate to a solution of H₂O₂.

-

The decrease in H₂O₂ concentration can be monitored directly by measuring the absorbance at 240 nm.

-

Alternatively, the remaining H₂O₂ can be reacted with a chromogenic substrate to produce a colored product that is measured spectrophotometrically.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

This assay couples the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by GPx with the oxidation of NADPH by glutathione reductase (GR).

-

The reaction mixture contains the cell lysate, reduced glutathione (GSH), glutathione reductase, NADPH, and the hydroperoxide substrate.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the antioxidant properties of a compound like this compound.

Caption: Workflow for in vitro antioxidant assays (DPPH & ABTS).

Caption: Workflow for cellular antioxidant activity assessment.

Conclusion

This compound, as a member of the mogroside family of triterpenoid glycosides, holds promise as a natural antioxidant agent. While direct quantitative data for the pure compound is still needed, studies on mogroside-rich extracts demonstrate significant free radical scavenging and cellular antioxidant effects. The likely mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant defense. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the specific antioxidant properties and therapeutic potential of this compound. Future research should focus on elucidating the precise quantitative antioxidant capacity of purified this compound and confirming its role in the activation of the Nrf2 pathway and other related signaling cascades. Such studies will be instrumental in unlocking the full potential of this natural compound for applications in functional foods, nutraceuticals, and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. mdpi.com [mdpi.com]

- 17. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Antidiabetic Effects of Mogroside II-A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically investigating the antidiabetic effects of Mogroside II-A2 is currently limited. This document summarizes the known antidiabetic properties of mogrosides as a class of compounds and presents a detailed case study on the structurally similar Mogroside IIe to infer potential therapeutic avenues for this compound. Further dedicated research is warranted to fully elucidate the specific pharmacological profile of this compound.

Introduction: The Promise of Mogrosides in Diabetes Management

Siraitia grosvenorii, commonly known as monk fruit, has a long history of use in traditional Chinese medicine for various ailments. Its characteristic sweetness is attributed to a group of triterpenoid glycosides called mogrosides. Beyond their role as natural, non-caloric sweeteners, mogrosides have garnered significant scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and notably, antidiabetic effects.[1] Mogroside extracts have been shown to improve glucose and lipid metabolism, enhance insulin sensitivity, and possess antioxidant properties that may protect pancreatic β-cells from oxidative stress.[2]

This compound is one of the several mogrosides isolated from monk fruit. While its concentration in the fruit extract is less abundant compared to Mogroside V, its structural similarity to other bioactive mogrosides suggests it may share similar antidiabetic potential. This technical guide aims to consolidate the existing knowledge on the antidiabetic effects of the broader mogroside family and provide a detailed examination of a closely related analogue, Mogroside IIe, to inform future research directions for this compound.

Quantitative Data on the Antidiabetic Effects of Mogrosides

Table 1: Effects of Mogroside IIe on Biochemical Parameters in a Type 2 Diabetes Rat Model [3][4]

| Parameter | Control Group | Diabetic Model Group | Mogroside IIe (30 mg/kg/d) | Mogroside IIe (60 mg/kg/d) | Rosiglitazone (5 mg/kg/d) |

| Fasting Blood Glucose (mmol/L) | Normal | > 16.7 | Decreased (dose-dependent) | Significantly Decreased | Significantly Decreased |

| Total Cholesterol (TC) (mmol/L) | Normal | Elevated | Decreased (dose-dependent) | Significantly Decreased | Significantly Decreased |

| Triglycerides (TG) (mmol/L) | Normal | Elevated | Decreased (dose-dependent) | Significantly Decreased | Significantly Decreased |

| Low-Density Lipoprotein (LDL) (mmol/L) | Normal | Elevated | Decreased (dose-dependent) | Significantly Decreased | Significantly Decreased |

| High-Density Lipoprotein (HDL) (mmol/L) | Normal | Decreased | Increased (dose-dependent) | Significantly Increased | Significantly Increased |

Experimental Protocols

In Vivo Model of Type 2 Diabetes for Evaluating Mogroside IIe[4][5]

This protocol describes the induction of a type 2 diabetes model in rats, which was used to evaluate the antidiabetic effects of Mogroside IIe and can be adapted for studying this compound.

-

Animal Model: Adult male Sprague-Dawley (SD) rats (180–200 g) are used.

-

Induction of Diabetes:

-

Rats are fed a high-fat, high-sugar (HFHS) diet for 8 weeks. The diet consists of 15% lard, 30% sucrose, 2% cholesterol, 1% sodium cholate, 5% protein powder, and 47% regular diet.

-

After 8 weeks, rats are intraperitoneally injected with a low dose of streptozotocin (STZ) (35 mg/kg).

-

Three days post-injection, fasting blood glucose (FBG) levels are measured. Rats with FBG levels higher than 16.7 mmol/L are considered successful type 2 diabetic models.

-

-

Treatment:

-

Diabetic rats are randomly divided into treatment groups.

-

Mogroside IIe is orally administered daily at doses of 30 mg/kg and 60 mg/kg for 8 weeks.

-

A positive control group receives rosiglitazone (5 mg/kg/d), and a model group receives a vehicle.

-

-

Outcome Measures:

-

FBG, TC, TG, LDL, and HDL levels are measured at the end of the treatment period.

-

Other relevant markers of cardiac function and inflammation can also be assessed.

-

In Vitro α-Glucosidase Inhibition Assay

This assay is a common method to screen for compounds that can lower postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes.[5][6][7][8]

-

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (e.g., this compound)

-

Acarbose (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 0.1 U/mL) in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose.

-

In a 96-well plate, add the test compound or acarbose solution, followed by the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPG substrate solution (e.g., 1.25 mM).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Mechanisms of Action

The antidiabetic effects of mogrosides are believed to be mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][9] AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism.

The AMPK Signaling Pathway

Caption: The AMPK signaling pathway and its role in glucose and lipid metabolism.

Activation of AMPK by mogrosides can lead to:

-

Increased Glucose Uptake: Promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells.

-

Enhanced Glycolysis: Stimulating the breakdown of glucose for energy production.

-

Reduced Gluconeogenesis: Inhibiting the production of glucose in the liver.

-

Increased Fatty Acid Oxidation: Promoting the burning of fats for energy.

-

Reduced Lipid Synthesis: Inhibiting the synthesis of fatty acids and cholesterol.

Collectively, these effects contribute to lower blood glucose levels, improved insulin sensitivity, and a better lipid profile.

Experimental Workflow for In Vivo Antidiabetic Evaluation

The following diagram outlines a general workflow for the preclinical evaluation of a potential antidiabetic compound like this compound.

References

- 1. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 2. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model [frontiersin.org]

- 4. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids [cast.kmitl.ac.th]

- 7. mdpi.com [mdpi.com]

- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 9. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Anticancer Properties of Mogroside II-A2

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit)[1][2]. The fruit has been utilized for centuries in traditional Chinese medicine and is renowned for its intensely sweet, non-caloric compounds known as mogrosides[3]. Beyond their use as natural sweeteners, mogrosides, including this compound, have garnered significant scientific interest for their diverse pharmacological activities, such as antioxidant, antidiabetic, and anti-inflammatory effects[2][4][5]. Emerging research has increasingly highlighted their potential as anticancer agents, demonstrating an ability to inhibit the growth and proliferation of various cancer cells[6][7][8].

This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of this compound and related mogrosides. It details the molecular mechanisms of action, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Mechanisms of Anticancer Action